![molecular formula C21H19F3N2O4 B2783406 3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888453-84-7](/img/structure/B2783406.png)
3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
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Overview
Description
3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a versatile chemical compound with promising applications in scientific research. It’s a benzofuran derivative, which are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Structure Analysis
Benzofuran, the core structure of this compound, is composed of fused benzene and furan rings . The compound also contains additional functional groups such as pivalamido and trifluoromethoxy phenyl, which may influence its properties and biological activities.Scientific Research Applications
Antiviral Activity
Benzofuran derivatives, including our compound of interest, have demonstrated potent antiviral properties. For instance, a novel macrocyclic benzofuran compound was found to exhibit anti-hepatitis C virus (HCV) activity. Researchers are optimistic about its potential as an effective therapeutic drug for HCV infections .
Anticancer Potential
The scaffold compounds derived from benzofuran, such as the one we’re discussing, have been investigated as potential anticancer agents. Their unique chemical structures make them promising candidates for cancer treatment. Researchers have developed and utilized benzofuran-based compounds in the fight against cancer .
Free Radical Cyclization Cascade
Recent advancements in synthetic methods have led to the discovery of complex benzofuran derivatives. One notable approach involves a unique free radical cyclization cascade. This method allows the construction of challenging polycyclic benzofuran compounds, which could have applications in drug development and other fields .
Proton Quantum Tunneling Synthesis
Another intriguing method for constructing benzofuran rings is through proton quantum tunneling. This approach not only minimizes side reactions but also yields complex benzofuran ring systems efficiently. Such innovative synthetic routes expand the possibilities for designing novel compounds with diverse applications .
Natural Product Sources
Benzofuran compounds are ubiquitous in nature. They are widely distributed in higher plants, including families like Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide valuable starting points for drug discovery and inspire researchers to explore the biological activities of benzofuran derivatives .
Chemical Synthesis and Drug Prospects
Researchers continue to investigate the relationship between the bioactivities of benzofuran derivatives and their chemical structures. As we uncover more about their properties, these compounds may serve as natural drug lead candidates. Their potential applications extend beyond antiviral and anticancer fields, making them exciting subjects for further study .
Mechanism of Action
Target of Action
The compound, also known as 3-(2,2-dimethylpropanamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, is a promising inhibitor of human soluble epoxide hydrolase . Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acids, and its inhibition can have therapeutic effects in various diseases .
Mode of Action
The compound interacts with sEH, potentially forming additional hydrogen bonds in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the metabolism of certain fatty acids .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), a group of fatty acids. EETs have various biological activities, including vasodilation and anti-inflammatory effects. By inhibiting sEH, the compound increases the levels of EETs, enhancing their beneficial effects .
Pharmacokinetics
The CF3O group is known for its unique features, making CF3O-containing compounds more accessible .
Result of Action
The inhibition of sEH and the subsequent increase in EET levels can have various effects at the molecular and cellular levels. These effects can include vasodilation, reduction of inflammation, and potential therapeutic effects in diseases such as hypertension, tuberculosis, and certain renal pathologies .
properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4/c1-20(2,3)19(28)26-16-14-6-4-5-7-15(14)29-17(16)18(27)25-12-8-10-13(11-9-12)30-21(22,23)24/h4-11H,1-3H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQCEQSFDFZHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide |
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